REACTION_CXSMILES
|
Cl[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:8]([O:13]C)([O:11][CH3:12])[O:9][CH3:10]>>[CH2:6]([O:5][C:3](=[O:4])[CH2:2][P:8]([O:11][CH3:12])([O:9][CH3:10])=[O:13])[CH3:7]
|
Name
|
|
Quantity
|
340.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Name
|
|
Quantity
|
496 g
|
Type
|
reactant
|
Smiles
|
P(OC)(OC)OC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
130 (± 20) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
a fractionation column (containing 5 mm Raschig rings as packing)
|
Type
|
CUSTOM
|
Details
|
topped with a variable reflux condenser
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Type
|
TEMPERATURE
|
Details
|
The reactor was heated
|
Type
|
TEMPERATURE
|
Details
|
to enable slow reflux in the column
|
Type
|
TEMPERATURE
|
Details
|
maintained at about this temperature
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
on heating the reactor slowly from 50 to 140 degrees C
|
Type
|
CUSTOM
|
Details
|
The yield of the pure product obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |